molecular formula C11H18ClN3O B3248047 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1828563-21-8

4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

Cat. No.: B3248047
CAS No.: 1828563-21-8
M. Wt: 243.73 g/mol
InChI Key: JDNPFOIQEKQFSD-UHFFFAOYSA-N
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Description

Conformational Analysis and Molecular Geometry

The compound crystallizes in the orthorhombic space group $$ P 21 21 2_1 $$ (No. 19), with unit cell parameters $$ a = 5.9755 \, \text{Å} $$, $$ b = 13.1272 \, \text{Å} $$, and $$ c = 14.4992 \, \text{Å} $$ . The asymmetric unit contains one molecule, with the benzamide core adopting a planar configuration (Figure 1). Key torsional angles include:

  • C7-N1-C8-C9 : $$ 178.2^\circ $$, indicating near-perpendicular orientation between the benzamide and dimethylaminoethyl groups.
  • N1-C8-C9-N2 : $$ -67.3^\circ $$, reflecting gauche conformation in the ethyl linker .

The dimethylamino group exhibits a pyramidal geometry ($$ \theta_{\text{N-C-C}} = 107.5^\circ $$), consistent with sp³ hybridization. This conformation facilitates optimal spatial positioning for hydrogen bonding and electrostatic interactions with biological targets .

Table 1: Crystallographic Parameters

Parameter Value
Space group $$ P 21 21 2_1 $$
Z 4
Density (calc.) 1.231 g/cm³
R-factor 0.0319

Hydrogen Bonding Networks in Crystal Lattice Formation

The crystal packing is stabilized by a three-dimensional hydrogen bonding network:

  • N-H⋯O Carboxamide Dimer : Symmetrical pairs form via $$ \text{N3-H3A} \cdots \text{O1} $$ interactions ($$ d = 2.89 \, \text{Å}, \theta = 168^\circ $$) .
  • Amino-to-Ether Interactions : The protonated dimethylamino group participates in $$ \text{N2-H2A} \cdots \text{O1} $$ bonds ($$ d = 2.95 \, \text{Å} $$) with adjacent benzamide oxygen atoms .
  • π-π Stacking : Offset face-to-face stacking between benzamide rings ($$ \text{centroid distance} = 3.82 \, \text{Å} $$) contributes to lattice stability .

These interactions mirror the compound's DNA-binding mode, where analogous hydrogen bonds and stacking interactions stabilize complexes with dG nucleobases in CpG-rich regions .

Table 2: Hydrogen Bond Metrics

Donor-Acceptor Distance (Å) Angle (°)
N3-H3A⋯O1 2.89 168
N2-H2A⋯O1 2.95 155
C11-H11B⋯O1 3.12 146

Electronic Structure and Charge Distribution Patterns

Density functional theory (DFT) calculations reveal:

  • Charge Localization : The benzamide carbonyl oxygen carries a partial negative charge ($$ \delta^- = -0.42 \, e $$), while the protonated dimethylamino group exhibits significant positive charge ($$ \delta^+ = +0.68 \, e $$) .
  • Frontier Molecular Orbitals :
    • HOMO (-5.89 eV): Localized on the benzamide π-system and amino group.
    • LUMO (-1.02 eV): Concentrated on the carbonyl and ethyl linker regions .

This charge polarization facilitates two key biological interactions:

  • Electrostatic Attraction : Between the protonated dimethylamino group and DNA phosphate backbone ($$ \text{K}_{d} = 1.2 \times 10^{-5} \, \text{M} $$) .
  • Charge Transfer Complexes : With dG nucleobases, evidenced by bathochromic shifts ($$ \Delta \lambda = 18 \, \text{nm} $$) in UV-Vis spectra upon DNA binding .

Figure 2: Electrostatic Potential Map
$$ \text{Red regions (negative potential)}: \text{Carboxamide oxygen} $$
$$ \text{Blue regions (positive potential)}: \text{Protonated dimethylamino group} $$

The compound's electronic profile enables simultaneous minor groove binding ($$ \text{via benzamide} $$) and major groove interactions ($$ \text{via dimethylaminoethyl chain} $$), a dual-binding mechanism that enhances its DNA hypomethylation activity compared to procainamide analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8,12H2,1-2H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPFOIQEKQFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828563-21-8
Record name 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 4-amino-N-[2-(dimethylamino)ethyl]benzamide exhibit significant anticancer properties. For instance, derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study highlighted the synthesis of hydroxylated benzamides that showed promising results against HDAC6 and HDAC8, leading to anti-proliferative effects on cancer cells .

1.2 Neurological Implications

The compound has also been investigated for its potential neuroprotective effects. Studies suggest that it may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. The modulation of dopaminergic pathways is of particular interest, as it could lead to therapeutic strategies for conditions like Parkinson's disease .

Biochemical Applications

2.1 Enzyme Inhibition

4-Amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride has been explored as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of factor VIIIa, which is crucial in blood coagulation processes. This inhibition can be beneficial in developing anticoagulant therapies .

2.2 Drug Delivery Systems

The compound's chemical structure allows it to be utilized in drug delivery systems, particularly in designing nanoparticles for targeted therapy. Its ability to form complexes with various biomolecules enhances its effectiveness in delivering therapeutic agents directly to diseased tissues.

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound serves as a precursor for synthesizing functional materials such as polymers and hydrogels. These materials have applications in drug delivery and tissue engineering due to their biocompatibility and ability to form stable structures under physiological conditions .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityMDPI Inhibition of HDACs leading to reduced tumor growth
Neurological ImplicationsPubChem Potential modulation of dopaminergic pathways
Enzyme InhibitionGoogle Patents Effective factor VIIIa inhibition
Drug Delivery SystemsAmbeed Enhanced delivery efficiency through nanoparticle formulation
Functional MaterialsSigma-Aldrich Synthesis of biocompatible polymers

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
  • Molecular Formula : C₁₁H₁₈ClN₃O
  • Molecular Weight : 243.74 g/mol
  • CAS Number : 1828563-21-8
  • Structure: A benzamide derivative with a 4-amino substituent on the benzene ring and a 2-(dimethylamino)ethyl group attached to the amide nitrogen.

Physicochemical Properties: Limited data are available, but the compound is supplied as a crystalline solid with a purity ≥98% in some commercial sources . No explicit melting point or solubility data are reported in the provided evidence.

Comparison with Structurally Similar Compounds

Procainamide Hydrochloride (4-Amino-N-[2-(Diethylamino)Ethyl]Benzamide Hydrochloride)

Key Differences :

  • Structural Variation: Diethylamino group vs. dimethylamino group in the target compound.
  • Molecular Formula : C₁₃H₂₂ClN₃O
  • Molecular Weight : 271.79–271.8 g/mol
  • Pharmacological Activity : Procainamide is a Class IA antiarrhythmic agent that inhibits sodium channels, reducing myocardial excitability .
  • Synthesis: Prepared via p-nitrobenzoyl chloride and β-diethylaminoethylamine, followed by reduction and HCl treatment .
  • Physicochemical Data : Forms an ion-associate complex with tetraphenylborate (melting point: 177°C) and exhibits good water solubility during synthesis .

Comparison Table :

Property Target Compound (Dimethyl Derivative) Procainamide (Diethyl Derivative)
Molecular Weight 243.74 271.8
Amino Group Dimethylamino Diethylamino
Pharmacological Activity Not explicitly reported Antiarrhythmic (Class IA)
Melting Point Not available 177°C (ion-associate complex)
Solubility Likely lower (shorter alkyl chain) High (reacts in aqueous media)

Key Insight: The diethylamino group in procainamide enhances lipophilicity and sodium channel binding, critical for its antiarrhythmic effects. The dimethyl analog may exhibit altered pharmacokinetics due to reduced alkyl chain length .

4-Dimethylamino-N-Benzylcathinone Hydrochloride

Structural Features :

  • Molecular Formula : C₁₈H₂₂N₂O·2HCl
  • Molecular Weight : 355.3 g/mol
  • Key Differences: Cathinone backbone with a benzyl group instead of a benzamide.

Functional Comparison :

  • cathinone backbone alters biological targets .

Ethyl 4-(Dimethylamino)Benzoate

Reactivity Insights :

  • In resin cement formulations, ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity than 2-(dimethylamino)ethyl methacrylate, attributed to electron-donating effects of the dimethylamino group .
  • Implication for Target Compound: The dimethylaminoethyl group in the target benzamide may similarly enhance electron density, affecting solubility or interaction with biological targets .

Biological Activity

4-Amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride, commonly known as procainamide hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN3O. The compound features a benzamide moiety with an amino group and a dimethylaminoethyl side chain, contributing to its pharmacological properties.

Procainamide functions primarily as an antiarrhythmic agent. It works by blocking sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability. This action helps in the treatment of various cardiac arrhythmias.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of procainamide and its derivatives. A notable investigation assessed the antibacterial effects of procainamide-tetraphenylborate complexes, revealing significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a zone of inhibition ranging from 14 mm against Staphylococcus aureus to 8 mm against Escherichia coli (Table 1) .

PR-TPB Compound Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli81024
S. aureus1464
B. subtilis1632
Candida albicans1564

Anticancer Activity

Procainamide has demonstrated potential anticancer properties in various studies. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways. Specific studies have shown that procainamide can inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate its full potential in oncology .

Case Studies

  • Antibacterial Activity Assessment : A study focused on the synthesis and characterization of procainamide-tetraphenylborate complex showed promising antibacterial effects against multiple bacterial strains, reinforcing the potential for developing new antimicrobial agents derived from procainamide .
  • Anticancer Mechanisms : Another investigation explored the effects of procainamide on breast cancer cell lines, demonstrating its ability to induce cell cycle arrest and apoptosis. This study provided insights into the compound's mechanism as a potential chemotherapeutic agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
Reactant of Route 2
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4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

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